molecular formula C9H14F2O4 B13461748 5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoicacid

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoicacid

Cat. No.: B13461748
M. Wt: 224.20 g/mol
InChI Key: IAEBIKQICHNRFD-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid (CAS: 2169022-53-9) is a fluorinated carboxylic acid derivative characterized by a tert-butoxy group at position 5, two fluorine atoms at position 4, and a ketone group at position 3. Its molecular formula is C₉H₁₄F₂O₄, with a molecular weight of 241.29 g/mol .

Properties

Molecular Formula

C9H14F2O4

Molecular Weight

224.20 g/mol

IUPAC Name

4,4-difluoro-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C9H14F2O4/c1-8(2,3)15-7(14)9(10,11)5-4-6(12)13/h4-5H2,1-3H3,(H,12,13)

InChI Key

IAEBIKQICHNRFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl alcohol and a fluorinating agent in the presence of a catalyst to achieve the desired substitution . The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a protecting group in organic synthesis, while the difluoro substituents can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to undergo specific chemical reactions and interact with enzymes or other biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 5-(tert-butoxy)-4,4-difluoro-5-oxopentanoic acid, such as tert-butoxy, oxo, or fluorinated groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Synthesis
5-(tert-butoxy)-4,4-difluoro-5-oxopentanoic acid 2169022-53-9 C₉H₁₄F₂O₄ 241.29 tert-butoxy, 4,4-difluoro, 5-oxo Intermediate in peptide synthesis
5-(4-fluorophenyl)-5-oxopentanoic acid 149437-76-3 C₁₁H₉FO₃ 210.20 4-fluorophenyl, 5-oxo Not specified
5-((tert-butoxycarbonyl)amino)-4-oxopentanoic acid 72072-06-1 C₁₀H₁₇NO₅ 231.25 tert-butoxycarbonylamino, 4-oxo Peptide coupling
5-(tert-butoxy)-5-oxopentanoic acid 63128-51-8 C₉H₁₆O₄ 188.22 tert-butoxy, 5-oxo Building block for esters
5-Amino-4-oxopentanoic acid hydrochloride Not provided C₅H₁₀ClNO₃ 167.59 4-oxo, amino (hydrochloride salt) Synthesis via levulinic acid
Key Observations:
  • Fluorine Substitution: The target compound’s 4,4-difluoro groups distinguish it from analogues like 5-(4-fluorophenyl)-5-oxopentanoic acid, which has a single fluorine atom on an aromatic ring. This substitution enhances electronegativity and may improve metabolic stability in drug candidates .
  • tert-Butoxy Group: Present in both the target compound and 5-(tert-butoxy)-5-oxopentanoic acid (CAS 63128-51-8), this group acts as a protective moiety for carboxylic acids, enabling controlled reactivity in multi-step syntheses .
  • Amino Derivatives: Compounds like 5-((tert-butoxycarbonyl)amino)-4-oxopentanoic acid (CAS 72072-06-1) highlight the utility of tert-butoxycarbonyl (Boc) groups in peptide chemistry, where they protect amines during synthesis .

Physicochemical Properties

A comparison of key properties:

Property 5-(tert-butoxy)-4,4-difluoro-5-oxopentanoic acid 5-(4-fluorophenyl)-5-oxopentanoic acid 5-((tert-butoxycarbonyl)amino)-4-oxopentanoic acid
Molecular Weight 241.29 g/mol 210.20 g/mol 231.25 g/mol
Solubility Likely low in water (due to tert-butoxy group) Moderate in organic solvents Moderate in polar aprotic solvents
Reactivity High (difluoro groups enhance electrophilicity) Moderate (aromatic fluorine less reactive) Moderate (Boc group stabilizes amine)

Biological Activity

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tert-butoxy group and two fluorine atoms attached to a pentanoic acid backbone. The presence of fluorine enhances lipophilicity and can influence the compound's interaction with biological targets.

Biological Activity

Mechanism of Action : The biological activity of 5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms can increase binding affinity and selectivity towards molecular targets, while the tert-butoxy group may facilitate hydrophobic interactions.

Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain metabolic enzymes, potentially affecting pathways involved in cancer progression or inflammatory responses. For instance, it has been noted for its interaction with fibroblast activation protein (FAP), which is crucial in tumor microenvironments .

Research Findings

Recent studies have highlighted the potential of 5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid in various biological contexts:

  • Cancer Research : In vitro assays have demonstrated that the compound exhibits selective inhibition against FAP, leading to reduced tumor cell proliferation in preclinical models .
  • Metabolic Pathways : The compound's structural features allow it to participate in metabolic pathways, influencing the activity of enzymes involved in amino acid metabolism. This could have implications for conditions such as metabolic syndrome or obesity .
  • Pharmacokinetics : Studies indicate that the compound shows favorable pharmacokinetic properties, including metabolic stability and bioavailability, which are essential for therapeutic applications .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid:

  • Study on Tumor Uptake : A preclinical study involving mice with colon cancer demonstrated significant accumulation of radiolabeled derivatives of this compound in tumor tissues compared to normal tissues, suggesting its potential as a targeted therapeutic agent .
  • Inflammation Models : In models of inflammatory diseases, the compound showed promise in reducing markers of inflammation, indicating a potential role in treating autoimmune conditions .

Data Table

Study Findings Implications
Tumor Uptake StudyHigh accumulation in tumors; low background activityPotential for targeted cancer therapy
Enzyme InhibitionSelective inhibition of FAP; reduced tumor cell growthImplications for cancer treatment
Pharmacokinetic AssessmentGood metabolic stability; improved bioavailabilityFavorable for drug development

Q & A

Q. What are the key synthetic strategies for preparing 5-(tert-butoxy)-4,4-difluoro-5-oxopentanoic acid?

  • Methodological Answer : The synthesis typically involves:
  • Protection/Deprotection : The tert-butoxy group acts as a transient protecting group for carboxylic acids, introduced via reaction with tert-butyl halides or anhydrides under basic conditions .
  • Fluorination : Direct fluorination at the 4,4-positions is achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, targeting ketone precursors .
  • Oxidation : Controlled oxidation of intermediates (e.g., alcohols to ketones) using mild oxidizing agents such as Dess-Martin periodinane ensures minimal side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization are standard for isolating high-purity products .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹⁹F NMR : Distinct peaks at δ -120 to -130 ppm confirm difluorination at the 4,4-positions .
  • ¹H/¹³C NMR : tert-Butyl protons appear as a singlet (~1.4 ppm), while the ketone carbonyl resonates at ~200-210 ppm in ¹³C NMR .
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (241.29 g/mol) and fragmentation patterns. Electrospray ionization (ESI) in negative mode is optimal for carboxylate detection .

Q. What analytical challenges arise during quantification of this compound in reaction mixtures?

  • Methodological Answer :
  • HPLC Challenges : The tert-butoxy group’s hydrophobicity can cause peak broadening. Use C18 reverse-phase columns with acidic mobile phases (0.1% trifluoroacetic acid in water/acetonitrile) to improve resolution .
  • Interference from Byproducts : Fluorinated byproducts (e.g., over-fluorinated analogs) may co-elute. Tandem MS (MS/MS) with selective ion monitoring (SIM) enhances specificity .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in metal-chelating applications?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The 4,4-difluoro groups increase the electrophilicity of the ketone, enhancing its coordination to metal ions (e.g., gallium-68 in radiopharmaceuticals). DFT calculations show reduced electron density at the carbonyl oxygen, favoring chelation .
  • Steric Effects : The tert-butoxy group creates steric hindrance, limiting unwanted side reactions in multicomponent syntheses (e.g., peptide coupling). Molecular docking studies predict optimal spatial orientation for binding to target proteins .

Q. What strategies mitigate hydrolysis of the tert-butoxy group during prolonged storage or in vivo studies?

  • Methodological Answer :
  • Stabilization via pH Control : Store the compound in anhydrous solvents (e.g., DMSO-d6) at pH 5–6 to slow acid-catalyzed hydrolysis. Avoid aqueous buffers unless stabilized with lyophilization .
  • Derivatization : Convert the free acid to a methyl ester (using diazomethane) for in vivo applications, then enzymatically hydrolyze post-administration .

Q. How can computational modeling optimize the design of analogs for improved chelation efficiency?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with metal ions (e.g., ⁶⁸Ga³⁺). Focus on binding affinity at the ketone and carboxylate moieties .
  • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict sites for fluorination or tert-butoxy substitution that enhance stability and chelation kinetics .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer :
  • Contradictory Data : Yields vary from 40–75% depending on fluorination methods (e.g., DAST vs. XtalFluor-E). Reproducibility issues arise from trace moisture sensitivity .
  • Resolution :
  • Moisture Control : Use Schlenk-line techniques or molecular sieves to maintain anhydrous conditions.
  • Alternative Reagents : XtalFluor-E (non-hygroscopic) improves consistency in fluorination steps .

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